6alpha-Hydroxyestradiol

Description

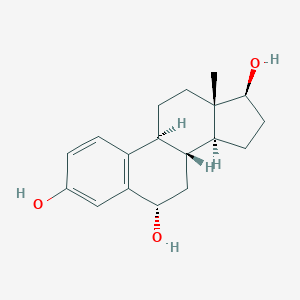

Structure

3D Structure

Properties

IUPAC Name |

(6S,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRQURPSRWTLG-WOVZSMEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022516 | |

| Record name | 6alpha-hydroxy-estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-24-9 | |

| Record name | 6alpha-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha-hydroxy-estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-Hydroxyestradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL75Q4KU3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6α-Hydroxyestradiol: From Discovery to Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6α-hydroxyestradiol, an estrogen metabolite and synthetic derivative of estradiol. The document delves into the historical context of its discovery, details its chemical synthesis and characterization, and explores its biological activity, including its interaction with estrogen receptors and subsequent signaling pathways. This guide is intended to serve as a valuable resource for researchers in endocrinology, oncology, and pharmacology, as well as professionals involved in the development of steroid-based therapeutics.

Introduction and Historical Context

The study of estrogens, a class of steroid hormones pivotal to female reproductive health and various physiological processes, has a rich history dating back to the early 20th century. Following the isolation and structural elucidation of the primary estrogens—estrone, estriol, and estradiol—research efforts expanded to understand their metabolism and the biological activities of their derivatives.[1][2][3] 6α-Hydroxyestradiol, also known as estra-1,3,5(10)-triene-3,6α,17β-triol, emerged from this line of inquiry as both a metabolic product of estradiol and a synthetically accessible compound.[4][5]

While the precise seminal publication detailing the very first synthesis of 6α-hydroxyestradiol is not readily apparent in modern databases, its discovery is rooted in the broader exploration of hydroxylated estrogen metabolites.[6] Early investigations into the metabolism of estradiol revealed that hydroxylation is a major biotransformation pathway, catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver and other tissues.[7] These hydroxylation reactions can occur at various positions on the steroid nucleus, leading to a diverse array of metabolites with distinct biological properties. The 6-hydroxylation of estradiol, leading to the formation of 6α- and 6β-hydroxyestradiol, was identified as a significant metabolic route, particularly in extrahepatic tissues.[7]

The initial interest in 6α-hydroxyestradiol and other hydroxylated estrogens was driven by a desire to understand the full spectrum of estrogenic signaling and to explore how modifications to the estradiol scaffold could modulate its biological activity. This exploration has been crucial in the development of synthetic estrogens and anti-estrogens for therapeutic applications, including hormone replacement therapy and cancer treatment.

Chemical Properties and Synthesis of 6α-Hydroxyestradiol

Chemical Profile

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₄O₃ | [8] |

| Molecular Weight | 288.38 g/mol | [4] |

| IUPAC Name | (6S,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | [8] |

| CAS Number | 1229-24-9 | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | >205°C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO, ethanol, and methanol | [4] |

Chemical Synthesis Workflow

The chemical synthesis of 6α-hydroxyestradiol can be achieved through a multi-step process starting from a suitable estrogen precursor, such as estradiol or estrone. A general strategy involves the introduction of a hydroxyl group at the C6α position. One reported approach to synthesize δ-6-estrogens, which are precursors to 6-hydroxyestrogens, involves the introduction of a hydroxyl group at the C-6 position of a protected estrogen using a superbase, followed by subsequent chemical modifications.[6]

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the chemical synthesis of 6α-hydroxyestradiol, compiled from established principles of steroid chemistry.

Step 1: Protection of Estradiol

-

Dissolve estradiol in a suitable solvent such as pyridine.

-

Add acetic anhydride in excess and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Pour the reaction mixture into ice-water and extract the product, estradiol diacetate, with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude estradiol diacetate.

Step 2: Epoxidation of the Protected Estradiol

-

Dissolve the estradiol diacetate in a chlorinated solvent such as dichloromethane.

-

Add a peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a reducing agent like sodium thiosulfate solution.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide.

Step 3: Regioselective Epoxide Opening

-

Dissolve the crude epoxide in a dry ethereal solvent like tetrahydrofuran (THF).

-

Add a hydride reagent, such as lithium aluminum hydride (LiAlH₄), carefully at 0°C.

-

Stir the reaction at room temperature for several hours.

-

Quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting suspension and extract the filtrate with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude 6α-hydroxy-3,17-diacetoxyestrane.

Step 4: Deprotection to Yield 6α-Hydroxyestradiol

-

Dissolve the crude product from the previous step in a mixture of methanol and a suitable base, such as potassium carbonate.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with a dilute acid.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude 6α-hydroxyestradiol.

Purification and Characterization

Purification: The crude 6α-hydroxyestradiol is typically purified by column chromatography on silica gel.[9]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used. The optimal solvent system should be determined by TLC analysis.

-

Procedure: The crude product is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Characterization: The structure and purity of the synthesized 6α-hydroxyestradiol are confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[12][13] For 6α-hydroxyestradiol, the expected molecular ion [M]+ would be at m/z 288.38.[4] Fragmentation patterns can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[14] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically employed. The purity is determined by the percentage of the main peak area relative to the total peak area.

Biological Activity and Mechanism of Action

Interaction with Estrogen Receptors

Like estradiol, 6α-hydroxyestradiol exerts its biological effects primarily through binding to and activating estrogen receptors (ERs), which are members of the nuclear receptor superfamily.[5] There are two main subtypes of estrogen receptors, ERα and ERβ, which have distinct tissue distributions and can mediate different physiological responses.

While direct comparative binding affinity studies for 6α-hydroxyestradiol against both ERα and ERβ in a single study are not prominently available, it is established that hydroxylated metabolites of estradiol can bind to estrogen receptors, albeit often with different affinities compared to the parent hormone.[7] The introduction of a hydroxyl group at the 6α position is expected to alter the binding affinity for ERα and ERβ compared to estradiol. It is generally observed that modifications to the steroid core can influence receptor subtype selectivity.[15][16]

Protocol for Determining Estrogen Receptor Binding Affinity: A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for ERα and ERβ.[17]

-

Preparation of Receptor Source: Use purified recombinant human ERα and ERβ or cytosolic extracts from tissues known to express these receptors (e.g., rat uterus for ERα).

-

Competitive Binding: Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor source in the presence of increasing concentrations of the unlabeled competitor (6α-hydroxyestradiol or estradiol).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of 6α-hydroxyestradiol to that of estradiol.

Estrogenic Signaling Pathways

Upon binding of 6α-hydroxyestradiol, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated receptor-ligand complex then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is referred to as the genomic or classical pathway of estrogen action.

In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These actions involve membrane-associated estrogen receptors (mERs) and can lead to the activation of various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These rapid signals can, in turn, influence gene expression and cellular function.

In Vitro and In Vivo Assessment of Estrogenic Activity

The estrogenic activity of 6α-hydroxyestradiol can be evaluated using a variety of in vitro and in vivo assays.

In Vitro Assays:

-

Cell Proliferation Assays (e.g., E-SCREEN): These assays utilize estrogen-responsive breast cancer cell lines, such as MCF-7, which proliferate in the presence of estrogens.[18][19] The proliferative effect of 6α-hydroxyestradiol can be quantified and compared to that of estradiol.[20][21][22]

Protocol for MCF-7 Cell Proliferation Assay:

-

Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

-

Seed the cells in multi-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of 6α-hydroxyestradiol, estradiol (as a positive control), and a vehicle control.

-

Incubate for a defined period (e.g., 6 days).

-

Assess cell proliferation using methods such as direct cell counting, MTT or MTS assays, or DNA quantification assays (e.g., using SYBR Green).

-

Plot the cell number or absorbance against the compound concentration to determine the EC₅₀ (the concentration that elicits a half-maximal proliferative response).

-

-

Reporter Gene Assays: These assays employ cell lines that have been engineered to contain a reporter gene (e.g., luciferase) under the control of an ERE.[23] The binding of an estrogenic compound to the ER activates the transcription of the reporter gene, leading to a measurable signal.

In Vivo Assays:

-

Uterotrophic Assay: This is a classic in vivo assay for determining estrogenic activity.[24][25][26][27][28] It measures the increase in uterine weight in immature or ovariectomized female rodents following administration of a test compound.

Protocol for the Uterotrophic Assay in Ovariectomized Mice:

-

Use adult female mice that have been ovariectomized to remove the endogenous source of estrogens.

-

Administer 6α-hydroxyestradiol, estradiol (positive control), or a vehicle control to groups of animals daily for a set period (e.g., 3-7 days) via subcutaneous injection or oral gavage.

-

At the end of the treatment period, euthanize the animals and carefully dissect the uteri.

-

Measure the wet and/or dry weight of the uteri.

-

A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

-

Gene Expression Profiling

To gain a deeper understanding of the specific cellular responses to 6α-hydroxyestradiol, gene expression profiling can be performed using techniques such as microarrays or RNA sequencing.[23][29][30] This allows for the identification of genes that are up- or down-regulated in response to treatment with 6α-hydroxyestradiol in estrogen-responsive cells. Comparing the gene expression profile induced by 6α-hydroxyestradiol to that induced by estradiol can reveal both common and distinct downstream effects of these two estrogens.

Conclusion

6α-Hydroxyestradiol is a significant metabolite of estradiol with inherent estrogenic activity. Its study provides valuable insights into the structure-activity relationships of estrogens and the broader implications of estrogen metabolism. The synthesis, purification, and biological evaluation of 6α-hydroxyestradiol require a combination of organic chemistry techniques and pharmacological assays. This guide has provided a comprehensive overview of the key technical aspects related to 6α-hydroxyestradiol, from its historical context to its mechanism of action. Further research, particularly direct comparative studies of its receptor binding affinities and its specific gene regulatory profile, will continue to elucidate the precise role of this and other hydroxylated estrogens in health and disease.

References

-

PubChem. (n.d.). 6alpha-Hydroxyestradiol. National Center for Biotechnology Information. Retrieved from [Link]

- Balaguer, P., François, F., Comunale, F., Fenet, H., Boussioux, A. M., Pons, M., & Nicolas, J. C. (1998). Reporter cell lines to study the estrogenic effects of xenoestrogens. Science of The Total Environment, 218(2-3), 115-122.

-

Evaluation of in vitro assays for determination of estrogenic activity in the environment. (n.d.). Danish Environmental Protection Agency. Retrieved from [Link]

- Carroll, J. S., Meyer, C. A., Song, J., Li, W., Geistlinger, T. R., Eeckhoute, J., ... & Brown, M. (2006). Genome-wide analysis of estrogen receptor alpha binding sites.

- Hewitt, S. C., & Korach, K. S. (2005). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity.

- Soto, A. M., Lin, T. M., Justicia, H., Silvia, R. M., & Sonnenschein, C. (1992). An "in culture" bioassay to assess the estrogenicity of xenobiotics (E-SCREEN). The Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 209-215.

- Ohta, R., Takagi, T., Ohmukai, H., Marumo, H., & Ono, A. (2012). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. The Journal of toxicological sciences, 37(4), 735–741.

- Gee, P., Moser, G., & Miller, M. R. (2000). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. BMC cancer, 10(1), 1-13.

-

Wikipedia. (n.d.). Hydroxylation of estradiol. Retrieved from [Link]

- Abot, A., Fontaine, C., Buscato, M., Solinhac, R., Flouriot, G., Fabre, A., ... & Arnal, J. F. (2017). A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β. The Journal of steroid biochemistry and molecular biology, 174, 1-9.

- Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., ... & Sumpter, J. P. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176-188.

- Boverhof, L. W., Kwekel, J. C., Humes, D. G., & Zacharewski, T. R. (2008). Gene expression profiling in response to estradiol and genistein in ovarian cancer cells. Toxicological Sciences, 106(1), 73-87.

- Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental health perspectives, 109(8), 785–794.

- Andersen, H. R., Andersson, A. M., Arnold, S. F., Autrup, H., Barfoed, M., Beresford, N. A., ... & Sumpter, J. P. (1999). Comparison of short-term estrogenicity tests for identification of hormone-disrupting chemicals. Environmental Health Perspectives, 107(suppl 1), 89-108.

- Cerrato, A., Souverville, Y., Gryn, M., & Fernández, N. (2023). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 28(14), 5489.

- Li, Z., & Corey, E. J. (1997). New synthesis of delta 6-estrogens. Steroids, 62(6), 487-490.

-

U.S. Environmental Protection Agency. (n.d.). Story of the Uterotrophic Assay. Regulations.gov. Retrieved from [Link]

- Sridhar, J., & Anreddy, R. N. R. (2012). Molecular Docking Studies On Estrogen Receptor-α And Chalcone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 540-543.

- Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD Program to Validate the Rat Uterotrophic Bioassay to Screen Compounds for in Vivo Estrogenic Responses: Phase 1. Environmental Health Perspectives, 109(8), 785-794.

- Stoica, A., Saceda, M., Fakhro, A., Joy, A., & Martin, M. B. (2000).

- Rafeeq, M. M. (2022). Molecular docking analysis of phytochemicals with estrogen receptor alpha.

- Santen, R. J., & J. F. Strauss III. (2019).

-

ResearchGate. (n.d.). Mass spectra of the hydroxylated metabolite of estradiol-17-glucuronide. Retrieved from [Link]

- Penning, T. M., & Byrns, M. C. (2016). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. The Journal of steroid biochemistry and molecular biology, 162, 111–119.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151). Retrieved from [Link]

- Stender, J. D., Ince, T. A., & Kraus, W. L. (2022). Estrogen regulates divergent transcriptional and epigenetic cell states in breast cancer. Molecular Cancer Research, 20(11), 1636-1649.

-

Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

- Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. Å. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863–870.

- Jones, C. D., Jevnikar, M. G., Pike, A. J., Peters, M. K., Black, L. J., Thompson, A. R., ... & Tinsley, F. C. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)] benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 40(10), 1407–1416.

- National Toxicology Program. (2002).

- Greene, G. L. (2000). Comparative Structural Analysis of ERa and ERb Bound to Selective Estrogen Agonists and Antagonists.

- Kumar, R., & McEwan, I. J. (2012). Molecular docking and 3D-pharmacophore modeling to study the interactions of chalcone derivatives with estrogen receptor alpha. Molecules, 17(10), 11846-11867.

-

Human Metabolome Database. (n.d.). HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151). Retrieved from [Link]

- Brodie, H. J., Kripalani, K., & Possanza, G. (1969). Studies on the mechanism of estrogen biosynthesis. VI. The stereochemistry of hydrogen elimination at C-2 during aromatization. The Journal of biological chemistry, 244(18), 4913–4919.

-

G. A. U. S. S. I. A. N. (n.d.). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Chinese Journal of Natural Medicines. Retrieved from [Link]

- Santen, R. J., Brodie, H., Simpson, E. R., Siiteri, P. K., & Brodie, A. (2009). History of aromatase: saga of an important biological mediator and therapeutic target. Endocrine reviews, 30(4), 343–375.

-

ResearchGate. (n.d.). 13 C/ 1 H-NMR data in ppm for estradiol (E2) and estrane-based steroid.... Retrieved from [Link]

-

Frontiers. (2022). ER/AR Multi-Conformational Docking Server: A Tool for Discovering and Studying Estrogen and Androgen Receptor Modulators. Retrieved from [Link]

-

Wikipedia. (n.d.). Template:Affinities of estrogen receptor ligands for the ERα and ERβ. Retrieved from [Link]

- Lin, A. H., Li, R. W., Ho, E. Y., Leung, G. P., Leung, S. W., Vanhoutte, P. M., & Man, R. Y. (2013). Differential ligand binding affinities of human estrogen receptor-α isoforms. PloS one, 8(4), e63197.

- Siiteri, P. K. (1987). Review of studies on estrogen biosynthesis in the human. Cancer research, 47(1), 30–33.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Estrogen regulates divergent transcriptional and epigenetic cell states in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. This compound CAS#: 1229-24-9 [amp.chemicalbook.com]

- 5. CAS 1229-24-9: 6A-hydroxyestradiol | CymitQuimica [cymitquimica.com]

- 6. New synthesis of delta 6-estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 8. This compound | C18H24O3 | CID 5284655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]

- 10. 1H and 13C nuclear magnetic resonance assignments and stereochemistry of N-n-butyl-N-methyl-11-(16'alpha-chloro-3',17'beta- and 17'alpha-dihydroxyestra-1',3',5'(10')-trien-7'alpha-yl) undecanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction [mdpi.com]

- 15. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 17. Abnormal oxidative metabolism of estradiol in women with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Genome-wide analysis of changes in early gene expression induced by oestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchmap.jp [researchmap.jp]

- 25. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. researchgate.net [researchgate.net]

- 29. Genomic Analyses of Transcription Factor Binding, Histone Acetylation, and Gene Expression Reveal Mechanistically Distinct Classes of Estrogen-Regulated Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Gene expression profiling in response to estradiol and genistein in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Biosynthesis of 6α-Hydroxyestradiol: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction: The Significance of 6α-Hydroxyestradiol

6α-Hydroxyestradiol is a metabolite of the primary female sex hormone, estradiol.[1][2] While estradiol itself plays a pivotal role in the development and regulation of the female reproductive system, its metabolites, including 6α-hydroxyestradiol, are gaining increasing attention for their own biological activities and potential therapeutic applications. The hydroxylation of estradiol at various positions on its steroid nucleus is a key step in its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4] These metabolic transformations can significantly alter the biological properties of the parent hormone, leading to compounds with different receptor binding affinities and downstream effects. Understanding the synthesis and biosynthesis of 6α-hydroxyestradiol is therefore crucial for researchers in endocrinology, oncology, and drug development who are investigating the complex roles of estrogen metabolites in health and disease. This guide provides a detailed technical overview of both the chemical and biological routes to obtain this important molecule.

Chemical Synthesis of 6α-Hydroxyestradiol: A Strategic Approach

The chemical synthesis of 6α-hydroxyestradiol presents a unique challenge due to the need for regioselective and stereoselective hydroxylation of the estradiol scaffold. A common and effective strategy involves a multi-step process commencing from a readily available starting material and proceeding through a key 6-keto intermediate.

Synthetic Strategy Overview

The most logical synthetic pathway to 6α-hydroxyestradiol involves the introduction of a carbonyl group at the C6 position of the steroid nucleus, followed by a stereoselective reduction to yield the desired 6α-hydroxyl group. This approach allows for greater control over the stereochemistry at the C6 position, which is critical for the biological activity of the final compound.

Detailed Experimental Protocol (A Representative Synthesis)

The following protocol outlines a plausible and scientifically sound method for the synthesis of 6α-hydroxyestradiol, based on established steroid chemistry principles.

Step 1: Protection of Estradiol's Hydroxyl Groups

To prevent unwanted side reactions during the oxidation step, the phenolic hydroxyl group at C3 and the secondary hydroxyl group at C17 of estradiol must be protected. This can be achieved using standard protecting groups such as silyl ethers (e.g., TBDMS) or methyl ethers.

-

Dissolve Estradiol: Dissolve estradiol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add Protecting Reagent: Add an excess of the protecting group reagent (e.g., TBDMS-Cl and imidazole, or methyl iodide and a base like potassium carbonate).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the protected estradiol by column chromatography on silica gel.

Step 2: Oxidation to 6-Ketoestradiol

With the hydroxyl groups protected, the C6 position can be oxidized to a ketone. This has been achieved on a large scale using norandrostenedione as a starting material, which can be converted to a 6-hydroxy intermediate that is then oxidized to the 6-keto compound.[5]

-

Dissolve Protected Estradiol: Dissolve the protected estradiol in a suitable solvent.

-

Add Oxidizing Agent: A variety of oxidizing agents can be employed. A chemoenzymatic route has been developed for the preparation of 6-keto estradiol.[5]

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction and perform an extractive work-up.

-

Purification: Purify the resulting 6-ketoestradiol derivative by column chromatography.

Step 3: Stereoselective Reduction to 6α-Hydroxyestradiol

This is the most critical step, as it determines the stereochemistry of the final product. The choice of reducing agent is paramount for achieving high selectivity for the 6α-isomer. Reductions of 6-keto steroids often yield a mixture of 6α and 6β isomers, with the ratio depending on the steric hindrance around the carbonyl group and the nature of the reducing agent. For instance, the reduction of a 6-oxime derivative of estradiol with zinc in ethanol has been shown to afford the 6α-aminoestradiol with high epimeric excess, suggesting that similar stereocontrol can be achieved for the hydroxyl derivative.[6] A highly stereoselective reduction of cyclic ketones to the thermodynamically more stable alcohol can be achieved using lithium dispersion and hydrated transition metal salts.[7]

-

Dissolve 6-Ketoestradiol: Dissolve the purified 6-ketoestradiol derivative in a suitable solvent like THF or ethanol.

-

Add Reducing Agent: Add a stereoselective reducing agent. The choice of reagent will dictate the α:β ratio.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction and perform an extractive work-up.

-

Isomer Separation: The resulting mixture of 6α- and 6β-hydroxyestradiol derivatives will likely require careful separation by column chromatography.[8] The polarity of the two isomers is slightly different, allowing for their separation on a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Step 4: Deprotection and Final Purification

The final step involves the removal of the protecting groups from the C3 and C17 hydroxyls.

-

Deprotection: Treat the purified 6α-hydroxyestradiol derivative with a suitable deprotecting agent (e.g., TBAF for TBDMS ethers, or BBr₃ for methyl ethers).

-

Purification: Purify the final product, 6α-hydroxyestradiol, by column chromatography or recrystallization to obtain a high-purity compound.

Biosynthesis of 6α-Hydroxyestradiol: The Enzymatic Pathway

In biological systems, 6α-hydroxyestradiol is produced from estradiol through the action of specific enzymes, primarily members of the cytochrome P450 (CYP) superfamily.[3][4] These enzymes are monooxygenases that catalyze the insertion of one atom of molecular oxygen into a substrate, in this case, the estradiol molecule.

The Role of Cytochrome P450 Enzymes

The hydroxylation of estradiol is a key metabolic pathway that occurs predominantly in the liver.[3] Several CYP isoforms are involved in the metabolism of estrogens, with different enzymes exhibiting regioselectivity for different positions on the steroid nucleus. While 2- and 4-hydroxylation are major pathways, 6-hydroxylation also occurs.[3] Specifically, CYP3A4 has been identified as a key enzyme responsible for the 6β-hydroxylation of many steroids, and it is plausible that it also contributes to 6α-hydroxylation.[9][10]

Sources

- 1. 6ALPHA-HYDROXYESTRADIOL CAS#: 1229-24-9 [amp.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinPGx [clinpgx.org]

- 4. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An efficient stereoselective synthesis of 6-alpha-aminoestradiol: preparation of estradiol fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 8. column-chromatography.com [column-chromatography.com]

- 9. Regioselective hydroxylation of steroid hormones by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Endogenous Estrogen Metabolite 6α-Hydroxyestradiol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of 6α-Hydroxyestradiol, an endogenous metabolite of estradiol. While recognized as a naturally occurring compound in physiological systems, its specific biological roles and quantitative presence remain areas of active investigation. This document synthesizes the current understanding of its biosynthesis, the analytical methodologies for its detection, and the existing, albeit limited, knowledge of its biological activities. We will explore the enzymatic pathways leading to its formation, delve into the intricacies of its interaction with estrogen receptors, and discuss its potential implications in both health and disease. This guide is intended to serve as a foundational resource for researchers in endocrinology, oncology, and drug development, highlighting both what is known and the critical gaps in our knowledge that warrant future exploration.

Introduction: Unveiling a Lesser-Known Estrogen Metabolite

The metabolic landscape of estrogens is complex, with estradiol (E2) undergoing extensive biotransformation into a myriad of hydroxylated and conjugated derivatives. These metabolites are not merely inactive excretion products; many possess distinct biological activities that contribute to the overall estrogenic or anti-estrogenic milieu within the body. While metabolites such as 2-hydroxyestrone and 16α-hydroxyestrone have been extensively studied for their roles in cancer risk and hormonal signaling, 6α-Hydroxyestradiol remains a comparatively enigmatic player.

Initially, often encountered in catalogs as a synthetic derivative for research purposes, there is now clear evidence supporting its identity as a naturally occurring, endogenous metabolite of estradiol.[1][2][3] This guide will reconcile these dual identities, clarifying that while it is synthesized for laboratory use, its origins lie within the physiological metabolism of estrogens. Understanding the natural occurrence and potential functions of 6α-Hydroxyestradiol is crucial for a complete picture of estrogen biology and its pathological aberrations.

Biosynthesis of 6α-Hydroxyestradiol: A Cytochrome P450-Mediated Pathway

The formation of 6α-Hydroxyestradiol from its parent molecule, estradiol, is an oxidative process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4] These enzymes are central to the phase I metabolism of a vast array of endogenous and exogenous compounds, including steroid hormones.

The Role of Cytochrome P450 Isoforms

While the complete enzymatic profile responsible for 6α-hydroxylation of estradiol in all tissues is not yet fully elucidated, studies have implicated specific CYP isoforms in this biotransformation.

-

CYP1B1: Research utilizing the human breast cancer cell line MCF-7 has demonstrated that treatment with an aryl hydrocarbon-receptor ligand led to increased rates of 6α-hydroxylation of estradiol, a process linked to the induction of CYP1B1.[5][6] This suggests that in certain cellular contexts, particularly in hormonally responsive tissues like the breast, CYP1B1 may be a key enzyme in the formation of 6α-Hydroxyestradiol.

-

Hepatic CYPs: In vitro studies with human liver microsomes have also identified the formation of 6α-Hydroxyestradiol, albeit in relatively small quantities compared to other major metabolites like 2-hydroxyestradiol.[7] This indicates that hepatic CYP enzymes contribute to the systemic pool of this metabolite, although the specific isoforms predominantly responsible for this reaction in the liver require further investigation.

The following diagram illustrates the position of 6α-hydroxylation within the broader context of estradiol metabolism.

Figure 1: Simplified overview of major estradiol hydroxylation pathways.

Detection and Quantification: Analytical Methodologies

The accurate detection and quantification of estrogen metabolites in biological matrices are paramount for understanding their physiological concentrations and clinical relevance. Due to their low endogenous levels and structural similarities, highly sensitive and specific analytical techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of steroid hormones and their metabolites.[8][9] This technique offers superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.

3.1.1. Sample Preparation Protocol for Urinary Estrogen Metabolite Analysis

The following is a generalized protocol for the preparation of urine samples for LC-MS/MS analysis of estrogen metabolites, including the potential for adaptation for 6α-Hydroxyestradiol.

-

Sample Collection: Collect a first-morning void or a 24-hour urine sample. To prevent oxidation of catechol estrogens, the collection container should contain ascorbic acid.

-

Enzymatic Hydrolysis: Estrogen metabolites in urine are primarily present as glucuronide and sulfate conjugates. To measure the total metabolite concentration, these conjugates must be cleaved. This is typically achieved by incubating the urine sample with β-glucuronidase/arylsulfatase.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to extract the steroids and remove interfering substances. A C18 stationary phase is commonly used for this purpose.

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and improve sensitivity, especially for estrogens, derivatization with a reagent such as dansyl chloride is often employed.[8]

-

LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system. Separation is achieved on a reverse-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 6α-Hydroxyestradiol would be required for its targeted quantification.

Figure 2: General workflow for urinary estrogen metabolite analysis by LC-MS/MS.

Physiological Concentrations: A Knowledge Gap

Biological Activity and Physiological Significance

The biological effects of estrogen metabolites are largely determined by their ability to bind to and activate estrogen receptors (ERs), primarily ERα and ERβ. The downstream consequences of this interaction can be complex, leading to the regulation of gene expression and the modulation of various cellular signaling pathways.

Interaction with Estrogen Receptors

While it is presumed that 6α-Hydroxyestradiol, as a steroid with a phenolic A-ring, can interact with estrogen receptors, detailed studies on its binding affinity for ERα and ERβ are limited. The positioning of the hydroxyl group at the 6α position likely influences its three-dimensional structure and, consequently, its fit within the ligand-binding pocket of the ERs. Further research is needed to determine its relative binding affinity compared to estradiol and other metabolites.

Figure 3: Canonical estrogen receptor signaling pathway.

Estrogenic and Anti-Estrogenic Potential

The ultimate biological effect of 6α-Hydroxyestradiol will depend on whether it acts as an ER agonist (estrogenic) or antagonist (anti-estrogenic). This activity can be tissue-specific and dependent on the relative expression of ERα and ERβ. Given the paucity of data, its precise role in modulating estrogenic signaling remains speculative. It is plausible that, like other hydroxylated estrogens, it could contribute to the overall hormonal tone in specific microenvironments.

Potential Clinical Relevance

Given its production in breast tissue, further investigation into the role of 6α-Hydroxyestradiol in the context of breast cancer is warranted. The expression of CYP1B1, an enzyme implicated in its formation, is often elevated in breast tumors.[5] Whether 6α-Hydroxyestradiol contributes to or mitigates cancer risk is an important unanswered question.

Summary and Future Directions

6α-Hydroxyestradiol is a naturally occurring metabolite of estradiol, formed through the action of cytochrome P450 enzymes. While its existence in physiological systems is established, a comprehensive understanding of its biological significance is in its infancy.

Key Takeaways:

-

Natural Occurrence: 6α-Hydroxyestradiol is an endogenous metabolite of estradiol.

-

Biosynthesis: Its formation is catalyzed by cytochrome P450 enzymes, with CYP1B1 implicated in breast cancer cells.

-

Detection: LC-MS/MS is the most suitable method for its detection and quantification, though specific protocols are not widely published.

-

Knowledge Gaps: There is a critical lack of data on its physiological concentrations and its specific biological activities, including ER binding and downstream signaling.

Future Research Priorities:

-

Development of validated LC-MS/MS assays for the routine quantification of 6α-Hydroxyestradiol in human plasma, urine, and various tissues.

-

Determination of its physiological concentration ranges in healthy individuals and in different disease states, particularly hormone-sensitive cancers.

-

In-depth characterization of its binding affinities for ERα and ERβ.

-

Elucidation of its estrogenic or anti-estrogenic activity in relevant cell models and its effects on the expression of estrogen-responsive genes.

-

Investigation of the specific CYP450 isoforms responsible for its formation in different tissues under normal physiological conditions.

By addressing these fundamental questions, the scientific community can begin to unravel the role of this lesser-known estrogen metabolite in human health and disease, potentially uncovering new biomarkers or therapeutic targets.

References

-

PubChem. 6alpha-Hydroxyestradiol. [Link]

- Tsuchiya Y, Nakajima M, Yokoi T. Cytochrome P450-mediated metabolism of estrogens and its regulation in human. Cancer Lett. 2005;227(2):115-124.

- Hayes CL, Spink DC, Spink BC, Cao JQ, Walker NJ, Sutter TR. 17 beta-estradiol hydroxylation catalyzed by human cytochrome P450 1B1. Proc Natl Acad Sci U S A. 1996;93(18):9776-9781.

- Spink DC, Hayes CL, Young NR, Christou M, Sutter TR, Jefcoate CR, Gierthy JF. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin on the C-2, C-4, C-6alpha, C-15alpha, and C-16alpha-hydroxylation of 17beta-estradiol in MCF-7 human breast cancer cells. J Steroid Biochem Mol Biol. 1994;51(5-6):251-258.

- Lee AJ, Kosh JW, Conney AH, Zhu BT. Characterization of the NADPH-dependent metabolism of 17beta-estradiol to multiple metabolites by human liver microsomes and selectively expressed human cytochrome P450 3A4 and 3A5. J Pharmacol Exp Ther. 2001;298(2):420-432.

- Xu X, Roman JM, Veenstra TD, van Breemen RB. A sensitive and specific liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 15 urinary estrogens and estrogen metabolites. Anal Chem. 2005;77(20):6646-6654.

- Denver N, Khan S, Stasinopoulos I, Church C, Homer NZ, MacLean MR, Andrew R. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2018;1092:365-372.

Sources

- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A liquid chromatography-mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genome-wide analysis of changes in early gene expression induced by oestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of estradiol in liver cell culture. Differential responses of C-2 and C-16 oxidations to drugs and other chemicals that induce selective species of cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 8. "Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor" by Ashley Nicole Meredith [scholarsjunction.msstate.edu]

- 9. Estrogens in the breast tissue: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Formation of 6α-Hydroxyestradiol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymes, metabolic pathways, and analytical methodologies involved in the formation of 6α-Hydroxyestradiol, a metabolite of 17β-estradiol.

Introduction

17β-estradiol (E2), the primary and most potent endogenous estrogen, undergoes extensive metabolism, primarily in the liver, to form a variety of hydroxylated and conjugated derivatives. These metabolic processes are critical in regulating the biological activity and clearance of estrogens. While the 2- and 4-hydroxylation pathways of estradiol have been extensively studied due to their implications in carcinogenesis, other metabolic routes, such as 6α-hydroxylation, are less characterized but of growing interest. 6α-Hydroxyestradiol is a metabolite of estradiol that exhibits estrogenic activity and may play a role in both physiological and pathological processes[1]. Understanding the enzymatic machinery responsible for its formation is crucial for elucidating its biological significance and for the development of therapeutics that may modulate estrogen metabolism.

Key Enzymes in 6α-Hydroxyestradiol Formation

The biotransformation of estradiol into its hydroxylated metabolites is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes[2][3]. Several studies have indicated that the formation of 6α-Hydroxyestradiol is a minor but consistently observed metabolic pathway.

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is a major drug-metabolizing enzyme in the human liver and is known to be involved in the metabolism of a wide array of endogenous and exogenous compounds, including steroids[4]. While CYP3A4 is primarily recognized for its role in the 2-hydroxylation of estradiol, it also contributes to the formation of other hydroxylated metabolites. Studies utilizing human liver microsomes have demonstrated the formation of 6α-Hydroxyestradiol, and the activity has been correlated with CYP3A4 function.

Cytochrome P450 1A1 (CYP1A1)

CYP1A1 is another key enzyme implicated in estrogen metabolism. While it is a major catalyst for 2-hydroxylation, some research has shown that it also possesses the capability to hydroxylate estradiol at the 6α-position[5]. One study systematically characterizing the oxidative metabolites of 17β-estradiol using 15 selectively expressed human CYP isoforms found that CYP1A1 had high activity for 17β-estradiol 2-hydroxylation, which was followed by 15α- and 6α-hydroxylation[5].

The metabolic conversion of estradiol to 6α-Hydroxyestradiol is a hydroxylation reaction catalyzed by cytochrome P450 enzymes. The primary enzymes identified in this process are CYP3A4 and CYP1A1.

Figure 1: Enzymatic conversion of Estradiol to 6α-Hydroxyestradiol.

Experimental Protocols for Studying 6α-Hydroxyestradiol Formation

To investigate the enzymatic formation of 6α-Hydroxyestradiol, in vitro assays using human liver microsomes or recombinant human CYP enzymes are the methods of choice. These are typically followed by sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of the metabolite.

In Vitro Incubation with Human Liver Microsomes or Recombinant CYP Enzymes

This protocol provides a generalized procedure for assessing the metabolism of estradiol to 6α-Hydroxyestradiol.

Materials:

-

Human Liver Microsomes (HLMs) or recombinant human CYP3A4 or CYP1A1 enzymes

-

17β-Estradiol

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

96-well plates or microcentrifuge tubes

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and either HLMs or the recombinant CYP enzyme.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 17β-estradiol to the incubation mixture. The final concentration of estradiol should be optimized based on preliminary experiments, but a typical starting range is 1-50 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent. This will precipitate the proteins.

-

Protein Precipitation and Supernatant Collection: Centrifuge the mixture to pellet the precipitated proteins. Carefully collect the supernatant, which contains the analyte of interest.

-

Sample Preparation for LC-MS/MS Analysis: The supernatant may be directly injected into the LC-MS/MS system or may require further clean-up or concentration steps depending on the sensitivity of the assay.

Figure 2: Experimental workflow for in vitro 6α-Hydroxyestradiol formation assay.

LC-MS/MS Method for Quantification of 6α-Hydroxyestradiol

A sensitive and specific LC-MS/MS method is required for the accurate quantification of 6α-Hydroxyestradiol from the in vitro incubation samples.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size)[7].

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable run time to achieve separation of estradiol and its metabolites.

-

Flow Rate: 200-400 µL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 6α-Hydroxyestradiol and an appropriate internal standard. The exact mass transitions will need to be determined by infusing the analytical standards.

-

Optimization: The source and collision energy parameters should be optimized for maximum sensitivity.

Data Analysis:

-

A standard curve should be prepared using the 6α-Hydroxyestradiol analytical standard to allow for the absolute quantification of the metabolite in the samples. The concentration is then typically normalized to the amount of protein and the incubation time to determine the rate of formation.

Biological Significance and Future Directions

The biological role of 6α-Hydroxyestradiol is not as well-defined as that of other estrogen metabolites. However, it is known to possess estrogenic activity, meaning it can bind to and activate estrogen receptors[1]. The relative binding affinity and transactivational potency compared to estradiol and other metabolites are areas of active investigation.

Further research is needed to fully understand the physiological and pathological implications of the 6α-hydroxylation pathway of estradiol. Key areas for future investigation include:

-

Determination of Kinetic Parameters: A significant knowledge gap is the lack of specific Michaelis-Menten constants (Km and Vmax) for the 6α-hydroxylation of estradiol by CYP3A4 and CYP1A1. Determining these parameters will provide crucial insights into the efficiency of this metabolic pathway.

-

Tissue-Specific Metabolism: Investigating the expression and activity of CYP3A4 and CYP1A1 in various estrogen-target tissues will help to understand the local production and potential effects of 6α-Hydroxyestradiol.

-

Downstream Metabolism: The subsequent metabolic fate of 6α-Hydroxyestradiol, including potential conjugation reactions (e.g., glucuronidation and sulfation), is largely unknown and warrants further study.

-

Physiological and Pathological Roles: Elucidating the specific roles of 6α-Hydroxyestradiol in both normal physiology and in the context of diseases such as hormone-dependent cancers is a critical next step.

Conclusion

The formation of 6α-Hydroxyestradiol represents a minor but important pathway in the overall metabolism of estradiol. The primary enzymes responsible for this conversion are CYP3A4 and CYP1A1. This guide provides a framework for the in vitro investigation of this metabolic reaction, from experimental design to analytical quantification. While significant progress has been made in identifying the key enzymatic players, further research is necessary to fully characterize the kinetics, regulation, and biological significance of this metabolic pathway. Such studies will undoubtedly contribute to a more complete understanding of estrogen action and its implications for human health and disease.

References

- Faucher, L., et al. (2008). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. Cancer Epidemiology, Biomarkers & Prevention, 17(12), 3410-3418.

- Hayes, C. L., et al. (1996). 17 beta-estradiol hydroxylation catalyzed by human cytochrome P450 1B1. Proceedings of the National Academy of Sciences, 93(18), 9776-9781.

- Lee, A. J., et al. (2003). Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome P450 isoforms. Endocrinology, 144(8), 3382-3398.

- Lee, A. J., et al. (2003). Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome P450 isoforms. Endocrinology, 144(8), 3382-3398.

-

Wikipedia. (n.d.). Template:Affinities of estrogen receptor ligands for the ERα and ERβ. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxylation of estradiol. Retrieved from [Link]

- Lahita, R. G., et al. (2021). Estradiol Metabolism: Crossroads in Pulmonary Arterial Hypertension. International Journal of Molecular Sciences, 22(11), 5993.

- Belcher, S. M., et al. (2005). Interactions of synthetic estrogens with human estrogen receptors. Environmental Health Perspectives, 113(11), 1543-1549.

- Gu, X., et al. (2004). The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. Drug Metabolism and Disposition, 32(11), 1337-1343.

-

National Center for Biotechnology Information. (n.d.). 6alpha-Hydroxy-ethinylestradiol. PubChem Compound Summary for CID 13991348. Retrieved from [Link]

- Hayes, C. L., et al. (1996). 17 beta-estradiol hydroxylation catalyzed by human cytochrome P450 1B1.

- Lee, A. J., et al. (2003). Characterization of the Oxidative Metabolites of 17β-Estradiol and Estrone Formed by 15 Selectively Expressed Human Cytochrome P450 Isoforms. Endocrinology, 144(8), 3382-3398.

- Li, D., et al. (2022). Decoding the enigmatic estrogen paradox in pulmonary hypertension: delving into estrogen metabolites and metabolic enzymes.

- Yamazaki, H., et al. (2020). Kinetic parameters for steroid 6β-hydroxylation activities by recombinant human CYP3A4 and CYP3A5. Xenobiotica, 50(10), 1185-1191.

- Eliassen, A. H., et al. (2012). Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women. Cancer Epidemiology, Biomarkers & Prevention, 21(11), 1953-1961.

- Kuhl, H. (1990). Pharmacology of estrogens and estrogen-induced effects on nonreproductive organs and systems.

- Stresser, D. M., et al. (1995). Catalytic Characteristics of CYP3A4: Requirement for a Phenolic Function in Ortho Hydroxylation of Estradiol and mono-O-demethylated Methoxychlor. Drug Metabolism and Disposition, 23(11), 1235-1242.

-

ZRT Laboratory. (2014). ESTROGEN METABOLITES. Retrieved from [Link]

- Maltais, R., et al. (2021). A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. Cancers, 13(6), 1335.

- Carlson, K. E., et al. (1992). Structural requirements for high affinity ligand binding by estrogen receptors. Journal of steroid biochemistry and molecular biology, 42(3-4), 343–355.

- Singh, S., et al. (2014).

- Chen, X., et al. (2021). In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. International Journal of Molecular Sciences, 22(8), 4013.

- Li, L., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197.

-

DUTCH Test. (2022, October 7). Optimizing Estrogen & its Metabolism for Breast Health. Retrieved from [Link]

- Itoh, T., et al. (2004). A 3D Model of CYP1B1 Explains the Dominant 4-Hydroxylation of Estradiol. Journal of Medicinal Chemistry, 47(16), 4080-4087.

- Lee, M. Y., et al. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 755-770.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Mechanism of action of Estrogen (How it binds to Estrogen receptors) [Video]. (2022, November 21). YouTube. [Link]

- Ortiz de Montellano, P. R., et al. (2006). Specificity determinants of CYP1B1 estradiol hydroxylation. Molecular pharmacology, 70(4), 1248–1255.

- Singh, S., et al. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay).

- Ingle, J. N., et al. (2010). In vitro and in vivo oxidative metabolism and glucuronidation of anastrozole. British journal of clinical pharmacology, 70(5), 706–716.

- Chen, X., et al. (2021). In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. International journal of molecular sciences, 22(8), 4013.

- Wang, Y., et al. (2019). 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer. Oncotarget, 10(49), 5097–5111.

Sources

- 1. CAS 1229-24-9: 6A-hydroxyestradiol | CymitQuimica [cymitquimica.com]

- 2. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 3. Estradiol Metabolism: Crossroads in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic characteristics of CYP3A4: requirement for a phenolic function in ortho hydroxylation of estradiol and mono-O-demethylated methoxychlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound | C18H24O3 | CID 5284655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 1229-24-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to 6α-Hydroxyestradiol and its Engagement with Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 6α-hydroxyestradiol, an endogenous metabolite of estradiol, and its intricate relationship with estrogen receptors alpha (ERα) and beta (ERβ). Moving beyond a surface-level overview, this document delves into the quantitative biophysical interactions, functional consequences of receptor engagement, and the downstream signaling cascades modulated by this specific estradiol derivative. We will explore its comparative standing with parent estradiol and another key metabolite, estriol, offering a nuanced perspective on its potential physiological and pharmacological relevance. Detailed experimental protocols and visual workflows are provided to equip researchers with the practical knowledge to investigate and validate the findings presented herein.

Introduction: The Significance of Hydroxylated Estrogen Metabolites

The biological activity of estrogens is not solely dictated by the primary hormone, 17β-estradiol (E2). Its metabolic conversion into various hydroxylated and methoxylated derivatives generates a diverse pool of molecules, each with unique affinities and functional effects on the estrogen receptors, ERα and ERβ.[1] 6α-Hydroxyestradiol is one such metabolite, formed through the hydroxylation of estradiol at the C6α position.[2] Understanding the specific interactions of these metabolites with ER subtypes is crucial for elucidating the full spectrum of estrogenic signaling and for the development of novel selective estrogen receptor modulators (SERMs) with refined therapeutic profiles. This guide focuses specifically on the binding characteristics and functional sequelae of 6α-hydroxyestradiol's interaction with ERα and ERβ.

Biophysical Interaction with Estrogen Receptors: A Quantitative Perspective

The initial and determinative step in the action of any estrogenic compound is its binding to the ligand-binding domain (LBD) of the estrogen receptors. The affinity of this binding is a key determinant of the compound's potency.

Comparative Binding Affinity

A pivotal study by Zhu et al. (2006) systematically evaluated the binding affinities of a wide array of endogenous estrogen metabolites to both human ERα and ERβ.[1][3] This research provides the most definitive quantitative data on 6α-hydroxyestradiol to date. The binding affinity is expressed as a Relative Binding Affinity (RBA), with the RBA of estradiol for ERα set to 100%.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

| 17β-Estradiol (E2) | 100 | 94 |

| 6α-Hydroxyestradiol | 17.3 | 13.6 |

| Estriol (E3) | 14.5 | 21.6 |

| Table 1: Comparative relative binding affinities of 6α-Hydroxyestradiol, Estradiol, and Estriol for human ERα and ERβ. Data extracted from Zhu et al. (2006).[1][3] |

As illustrated in Table 1, 6α-hydroxyestradiol exhibits a moderate binding affinity for both ERα and ERβ, which is approximately 5-7 times lower than that of the parent hormone, estradiol. Its affinity for ERα is slightly higher than for ERβ. When compared to estriol, another significant estradiol metabolite, 6α-hydroxyestradiol shows a comparable binding affinity for ERα but a lower affinity for ERβ.[1][3] This differential binding profile suggests that 6α-hydroxyestradiol may elicit distinct physiological responses compared to both estradiol and estriol.

Functional Consequences of Receptor Engagement: Transcriptional Activation

Binding of a ligand to an estrogen receptor induces a conformational change that initiates a cascade of events, culminating in the modulation of target gene transcription. The ability of a ligand to activate or inhibit this process is a critical aspect of its functional profile.

Estrogen Response Element (ERE)-Mediated Transcriptional Activity

The transcriptional activity of 6α-hydroxyestradiol has been assessed using reporter gene assays. In these assays, cells are transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE). The luminescence produced is proportional to the transcriptional activation of the estrogen receptor.

The study by Zhu et al. (2006) also provides valuable data on the transcriptional potency of 6α-hydroxyestradiol. The results are expressed as the concentration required to elicit a half-maximal transcriptional activation (EC50).

| Compound | EC50 for ERα (nM) | EC50 for ERβ (nM) |

| 17β-Estradiol (E2) | 0.02 | 0.03 |

| 6α-Hydroxyestradiol | 0.21 | 0.29 |

| Estriol (E3) | 0.24 | 0.19 |

| Table 2: Comparative transcriptional activation (EC50) of 6α-Hydroxyestradiol, Estradiol, and Estriol on human ERα and ERβ in an ERE-luciferase reporter gene assay. Data extracted from Zhu et al. (2006).[1][3] |

The data in Table 2 indicates that 6α-hydroxyestradiol is a full agonist at both ERα and ERβ, capable of inducing transcriptional activation. However, its potency is approximately 10-fold lower than that of estradiol, which aligns with its lower binding affinity. Interestingly, its potency at both receptors is comparable to that of estriol.

Downstream Signaling and Co-regulator Recruitment: The Next Layer of Specificity

The transcriptional response to an estrogenic ligand is not solely determined by its binding affinity and agonist/antagonist nature. The specific conformation adopted by the ligand-receptor complex dictates which co-activator and co-repressor proteins are recruited, thereby fine-tuning the downstream gene expression profile.[4][5]

While direct experimental data on the specific co-regulator recruitment profile of 6α-hydroxyestradiol is limited, we can infer potential patterns based on its structural similarity to estradiol and its observed full agonist activity.

The Classical Genomic Signaling Pathway

The canonical estrogen signaling pathway involves the following key steps:

Upon binding of 6α-hydroxyestradiol, the estrogen receptor dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus. The dimer then binds to EREs in the promoter regions of target genes, leading to the recruitment of a complex of co-activator proteins, which in turn initiates transcription.[6] Given its full agonist activity, it is highly probable that 6α-hydroxyestradiol promotes the recruitment of the p160 family of co-activators (e.g., SRC-1, SRC-2, SRC-3) and other essential co-factors like p300/CBP.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens can elicit rapid, non-genomic effects initiated at the cell membrane. These pathways often involve the activation of kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways.[6][7] The extent to which 6α-hydroxyestradiol engages these non-genomic pathways remains an area for further investigation. Future studies should aim to characterize the ability of 6α-hydroxyestradiol to activate these rapid signaling events and the downstream consequences for cellular processes like proliferation and survival.[8]

Experimental Protocols for Characterization

To facilitate further research into the biological activities of 6α-hydroxyestradiol, this section provides detailed, step-by-step methodologies for key in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]17β-estradiol.

Workflow:

Step-by-Step Protocol:

-

Prepare Receptor Source: Utilize purified recombinant human ERα and ERβ ligand-binding domains (LBDs) or cytosol extracts from tissues known to express the receptors.

-

Prepare Assay Buffer: A typical buffer consists of Tris-HCl, EDTA, and dithiothreitol (DTT) to maintain receptor stability.

-

Set up Competition Assay: In a multi-well plate, combine the receptor preparation with a fixed concentration of [³H]17β-estradiol and a serial dilution of unlabeled 6α-hydroxyestradiol (or other competitors like estradiol and estriol). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add a slurry of hydroxylapatite (HAP) to each well. The HAP binds the receptor-ligand complexes. Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

-

Quantification: Elute the bound radioligand from the HAP pellets and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the RBA using the formula: (IC50 of Estradiol / IC50 of 6α-Hydroxyestradiol) x 100.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce ER-mediated gene transcription.

Workflow:

Step-by-Step Protocol:

-

Cell Culture: Culture a suitable cell line that is ER-negative (e.g., HeLa or HEK293) in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.

-

Transfection: Co-transfect the cells with an expression vector for either human ERα or ERβ and a reporter plasmid containing multiple copies of a consensus ERE upstream of a luciferase gene. A co-transfected Renilla luciferase vector can be used for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of 6α-hydroxyestradiol, estradiol (positive control), and vehicle (negative control).

-

Incubation: Incubate the cells for another 24-48 hours to allow for reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Directions